molecular formula C8H6BrN3O2 B1280207 3-Bromo-2-methyl-6-nitro-2H-indazole CAS No. 74209-41-9

3-Bromo-2-methyl-6-nitro-2H-indazole

Cat. No.: B1280207
CAS No.: 74209-41-9
M. Wt: 256.06 g/mol
InChI Key: RQSRFUOTGACRJJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-6-nitroindazole using bromine or a brominating agent under controlled conditions. Another approach includes the nitration of 3-bromo-2-methylindazole using nitric acid or a nitrating mixture. These reactions typically require specific solvents and catalysts to optimize yield and purity .

Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents, reaction conditions, and purification techniques are crucial to achieving high yields and minimizing byproducts .

Chemical Reactions Analysis

3-Bromo-2-methyl-6-nitro-2H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups on the indazole ring .

Scientific Research Applications

3-Bromo-2-methyl-6-nitro-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-nitro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

3-Bromo-2-methyl-6-nitro-2H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-2-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSRFUOTGACRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502512
Record name 3-Bromo-2-methyl-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-41-9
Record name 3-Bromo-2-methyl-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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